molecular formula C20H20N2O4S2 B2393505 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide CAS No. 941984-02-7

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide

Cat. No.: B2393505
CAS No.: 941984-02-7
M. Wt: 416.51
InChI Key: NEJGIEBSCLDUBA-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide is a complex organic compound that features a thiazinane ring and a naphthalene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazinane ring, followed by the introduction of the naphthalene sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiazinane ring, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, altering its chemical properties.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazinane ring and naphthalene sulfonamide group can bind to specific sites, modulating biological pathways and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: These compounds share the thiazinane ring structure and exhibit similar biological activities.

    Naphthalene Sulfonamides: Compounds with similar sulfonamide groups can be compared in terms of their chemical reactivity and biological effects.

Uniqueness

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide stands out due to its combined structural features, which confer unique chemical and biological properties. Its ability to undergo diverse reactions and interact with various molecular targets makes it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c23-27(24)15-4-3-14-22(27)18-12-10-17(11-13-18)21-28(25,26)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-13,21H,3-4,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJGIEBSCLDUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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